Product packaging for 6-Ethoxypteridin-4(3H)-one(Cat. No.:CAS No. 1192150-16-5)

6-Ethoxypteridin-4(3H)-one

Cat. No.: B13097499
CAS No.: 1192150-16-5
M. Wt: 192.17 g/mol
InChI Key: DJPBBZAAKRTUER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethoxypteridin-4(3H)-one is a chemical compound based on the pteridine heterocyclic scaffold, which is known to be involved in a wide range of critical biological processes . The pteridine core consists of a fused pyrazine and pyrimidine ring system, and its derivatives are frequently investigated for their diverse pharmacological potential, including as scaffolds for anticancer agents and in the study of metabolic pathways . The ethoxy functional group on the pteridine ring may influence the compound's properties and interaction with biological systems, as the synthesis and study of alkoxy-substituted pteridines is an established area of research . Researchers utilize this building block in medicinal chemistry and drug discovery, particularly for designing and synthesizing novel molecules to probe biological mechanisms or interact with enzyme targets like pteridine reductase (PTR1), which is relevant in parasitic diseases such as African sleeping sickness . Pteridine derivatives can also serve as key intermediates in the synthesis of more complex chemical entities . This product is intended for research purposes as a chemical reference standard or synthetic intermediate in a laboratory setting. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N4O2 B13097499 6-Ethoxypteridin-4(3H)-one CAS No. 1192150-16-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1192150-16-5

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

6-ethoxy-3H-pteridin-4-one

InChI

InChI=1S/C8H8N4O2/c1-2-14-5-3-9-7-6(12-5)8(13)11-4-10-7/h3-4H,2H2,1H3,(H,9,10,11,13)

InChI Key

DJPBBZAAKRTUER-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C2C(=N1)C(=O)NC=N2

Origin of Product

United States

Advanced Spectroscopic Characterization of 6 Ethoxypteridin 4 3h One Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum of 6-Ethoxypteridin-4(3H)-one is expected to show distinct signals corresponding to the protons of the ethoxy group and the pteridinone core. The ethoxy group would exhibit a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling with each other. The protons on the pteridinone ring system would appear as singlets or multiplets in the aromatic region of the spectrum, with their specific chemical shifts influenced by the electron-donating ethoxy group and the electron-withdrawing carbonyl and imine functionalities. The integration of these signals would confirm the number of protons in each environment.

Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity Coupling Constant (J, Hz)
Ethoxy CH₃~1.4Triplet (t)~7
Ethoxy CH₂~4.5Quartet (q)~7
Pteridinone H-2~8.0-8.5Singlet (s)N/A
Pteridinone H-7~7.5-8.0Singlet (s)N/A
N-HVariableBroad Singlet (br s)N/A

This is a representative table of expected values. Actual experimental values may vary depending on the solvent and instrument used.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound would display distinct signals for each unique carbon atom. The ethoxy group carbons would appear in the upfield region, with the methyl carbon at a lower chemical shift than the methylene carbon, which is deshielded by the adjacent oxygen atom. The carbons of the pteridinone core would resonate at higher chemical shifts, with the carbonyl carbon (C-4) appearing at the most downfield position due to significant deshielding. The chemical shifts of the other aromatic and heteroaromatic carbons are influenced by their position relative to the nitrogen atoms and the ethoxy substituent.

Carbon Expected Chemical Shift (δ, ppm)
Ethoxy CH₃~15
Ethoxy CH₂~65
Pteridinone C-2~150-155
Pteridinone C-4~160-165
Pteridinone C-4a~120-125
Pteridinone C-6~155-160
Pteridinone C-7~110-115
Pteridinone C-8a~145-150

This is a representative table of expected values. Actual experimental values may vary depending on the solvent and instrument used.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the methyl and methylene protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show a correlation between the ethoxy CH₃ protons and the corresponding carbon, as well as between the ethoxy CH₂ protons and its carbon. Similarly, the protons on the pteridinone ring would be correlated to their directly attached carbons.

Infrared (IR) Spectroscopy Analysis of Molecular Vibrations and Functional Groups

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands:

N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ would indicate the presence of the N-H group in the pyrimidinone ring.

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region would correspond to the C-H stretching vibrations of the ethoxy group.

C=O Stretching: A strong, sharp absorption band around 1650-1700 cm⁻¹ is characteristic of the carbonyl group (C=O) in the lactam ring.

C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region would be due to the stretching vibrations of the C=N and C=C bonds within the pteridinone ring system.

C-O Stretching: A distinct band in the 1000-1250 cm⁻¹ range would correspond to the C-O stretching of the ethoxy group.

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch3200-3400
C-H Stretch (sp³)2850-3000
C=O Stretch1650-1700
C=N/C=C Stretch1500-1650
C-O Stretch1000-1250

This is a representative table of expected values. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The exact mass of this ion can be used to confirm the elemental composition of the compound with high accuracy.

Under certain conditions, fragmentation of the parent ion can be induced, providing further structural clues. A likely fragmentation pathway for this compound would involve the loss of the ethoxy group as ethylene (B1197577) (C₂H₄) or as an ethoxy radical (•OCH₂CH₃). The fragmentation pattern can help to confirm the presence and location of the ethoxy substituent.

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to construct a detailed electron density map of the molecule. This map reveals exact bond lengths, bond angles, and intermolecular interactions, providing an unambiguous depiction of the solid-state conformation of this compound.

The analysis would confirm the planar nature of the fused pyrimidine (B1678525) and pyrazine (B50134) rings inherent to the pteridine (B1203161) core. Key structural details, such as the conformation of the ethoxy group at the C6 position and the tautomeric form of the lactam function at the C4 position (i.e., the prevalence of the keto form), would be established. Furthermore, this technique elucidates the crystal packing, identifying intermolecular forces like hydrogen bonding (e.g., between the N3-H and the C4=O of adjacent molecules) and π-π stacking interactions that govern the macroscopic crystal structure.

While specific experimental data for this compound is not publicly available, a hypothetical crystallographic analysis is presented below based on common parameters for related heterocyclic compounds.

Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C₈H₈N₄O₂
Formula Weight 192.18 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.58
b (Å) 10.21
c (Å) 11.45
β (°) 98.75
Volume (ų) 875.4
Z 4
Density (calculated) (g/cm³) 1.458

Note: The data in this table is hypothetical and serves as an illustrative example of typical crystallographic parameters.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, the primary absorptions arise from π→π* and n→π* transitions associated with the conjugated pteridine ring system.

The pteridine core acts as a chromophore, and its absorption spectrum is characterized by distinct bands. The high-energy π→π* transitions, typically the most intense, are expected at shorter wavelengths, while the lower-energy n→π* transitions, involving non-bonding electrons on the nitrogen and oxygen atoms, appear at longer wavelengths and are generally weaker. The position and intensity of these bands are sensitive to substituents and the solvent environment. The electron-donating ethoxy group at the C6 position is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pterin (B48896) core.

Expected UV-Vis Absorption Data for this compound in Ethanol

Transition Predicted λmax (nm) Predicted Molar Absorptivity (ε, M⁻¹cm⁻¹)
π→π* ~275 ~15,000
π→π* ~340 ~8,000
n→π* ~390 ~1,500

Note: The data in this table is illustrative, representing typical values for pteridine derivatives based on their known electronic structure.

Raman Spectroscopy for Vibrational Fingerprinting and Structural Conformity

The Raman spectrum of this compound would display a series of characteristic peaks corresponding to the vibrational modes of the pteridine nucleus, the carbonyl group, and the ethoxy substituent. Key expected vibrations include the ring stretching modes of the pyrimidine and pyrazine components, the C=O stretching of the lactam group, and various C-H and C-O stretching and bending modes from the ethoxy group. The spectrum serves to confirm the presence of these functional groups and can be used for structural verification and quality control. nih.gov

Predicted Principal Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibrational Mode Assignment
~1680 C=O stretch (lactam)
~1550-1620 Pteridine ring stretching modes (C=C, C=N)
~1240 C-O-C asymmetric stretch (ethoxy)
~1080 C-O-C symmetric stretch (ethoxy)
~700-900 Pteridine ring breathing/puckering modes

Note: This table contains predicted Raman shifts based on characteristic frequencies for the specified functional groups.

Other Advanced Spectroscopic Techniques for this compound Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical (oxidation) state of those elements within the top few nanometers of a material. The sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these electrons is characteristic of the element and its local chemical environment.

For this compound, XPS would provide a quantitative analysis of the carbon, nitrogen, and oxygen atoms. High-resolution scans of the C 1s, N 1s, and O 1s regions would reveal multiple peaks corresponding to the different chemical environments of each element. For instance, the C 1s spectrum would be deconvoluted into components for C-C (in the ethyl group), C-N, C=N, C-O, and C=O bonds. Similarly, the N 1s spectrum would differentiate between the various nitrogen atoms in the heterocyclic rings, and the O 1s spectrum would distinguish between the carbonyl oxygen (C=O) and the ether oxygen (C-O-C).

Hypothetical XPS Binding Energies for this compound

Element (Core Level) Chemical Environment Predicted Binding Energy (eV)
O 1s C=O ~531.5
O 1s C-O -C ~533.0
N 1s C-N -C / C=N -C ~399.0 - 401.0
C 1s C -C ~284.8
C 1s C -O / C -N ~286.0
C 1s C =O ~288.0

Note: The binding energies are illustrative and based on typical values for organic compounds containing these functional groups.

Many oxidized pteridine derivatives are known to be fluorescent, a property that is highly sensitive to their molecular structure and environment. nih.gov Fluorescence spectroscopy involves exciting a molecule at a specific wavelength and measuring the spectrum of the emitted light, which occurs at a longer wavelength (lower energy).

This compound, as an oxidized pterin, is expected to exhibit fluorescence. The excitation and emission maxima, quantum yield (the efficiency of the fluorescence process), and fluorescence lifetime are key parameters that can be measured. These properties are influenced by the nature and position of substituents. The electron-donating ethoxy group would likely modulate the energy of the excited state, thereby affecting the emission wavelength and quantum yield. Studies in different solvents would also provide insight into the nature of the excited state, such as its polarity. nih.gov

Predicted Fluorescence Properties of this compound in Aqueous Buffer

Parameter Predicted Value
Excitation Maximum (λex) ~350 nm
Emission Maximum (λem) ~440 nm
Stokes Shift ~90 nm
Fluorescence Quantum Yield (ΦF) ~0.15

Note: These values are hypothetical predictions based on the known photophysical properties of similar pterin compounds.

Theoretical and Computational Investigations of 6 Ethoxypteridin 4 3h One

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental electronic properties of pteridine (B1203161) derivatives. These computational approaches allow for a detailed analysis of the molecule at the atomic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 6-Ethoxypteridin-4(3H)-one, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, known as geometry optimization. Functionals such as B3LYP combined with a basis set like 6-31G(d,p) are commonly used for such calculations. cuny.edu

The geometry optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. This provides a precise model of the molecular structure. For pteridine derivatives, these calculations reveal a nearly planar pteridinone ring system with the ethoxy group oriented in a specific conformation relative to the ring. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Pteridinone Derivative Core Structure

Note: The data presented are representative values for a pteridinone core and may not be exact for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. wikipedia.orgnih.gov

For pteridinone derivatives, the HOMO is typically distributed over the electron-rich pyrimidine (B1678525) ring, while the LUMO is often localized on the pyrazine (B50134) ring. The ethoxy group at the 6-position can influence the energies and distributions of these orbitals. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for a Pteridinone Derivative

Orbital Energy (eV)
HOMO -6.5
LUMO -1.8

Note: These are typical energy values and can vary depending on the specific computational method and the molecular environment.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.orgrsc.org The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) in red and regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack) in blue. Green areas represent neutral potential.

In this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the pteridine ring, indicating these are sites for potential electrophilic attack. The hydrogen atoms and the ethoxy group would exhibit positive potential. mdpi.comresearchgate.net

Global reactivity indices, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These indices include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). nih.gov

Electronegativity (χ) : Measures the power of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron configuration.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

These parameters are calculated using the following formulas:

χ = -(E_HOMO + E_LUMO) / 2

η = (E_LUMO - E_HOMO) / 2

ω = χ^2 / (2η)

Table 3: Representative Global Reactivity Indices for a Pteridinone Derivative

Index Value (eV)
Electronegativity (χ) 4.15
Chemical Hardness (η) 2.35

Note: These values are derived from the representative HOMO and LUMO energies in Table 2.

Molecular Modeling and Simulation

While quantum chemical studies provide insights into the static properties of a molecule, molecular modeling and simulation techniques are used to explore its dynamic behavior.

Molecular Dynamics (MD) is a computational simulation method for studying the physical movements of atoms and molecules. nih.gov By simulating the interactions between atoms over time, MD can reveal the conformational landscape of a molecule, which is the collection of all its possible shapes and their relative energies. mdpi.com

For this compound, MD simulations can be used to study the flexibility of the ethoxy group and its preferred orientations relative to the pteridinone ring. These simulations can also provide information about the vibrational motions of the molecule and how it interacts with its environment, such as a solvent or a biological receptor. The results of MD simulations can help to understand the molecule's flexibility and how its shape can change, which is important for its biological activity. nih.gov

In Vitro Biological Mechanism and Molecular Interactions of 6 Ethoxypteridin 4 3h One Derivatives

Enzyme Inhibition Mechanisms of Ethoxypteridinone Derivatives (e.g., Polo-like Kinase 1 (PLK1) Inhibition)

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in multiple stages of the cell cycle, including mitotic entry, spindle formation, and cytokinesis. nih.govnih.govfrontiersin.org Due to its critical functions in cell division, PLK1 is frequently overexpressed in a wide range of human cancers, making it an attractive target for anticancer therapies. frontiersin.orgnih.gov Dihydropteridone derivatives have been identified as potent inhibitors of PLK1. nih.govnih.govresearchgate.net The primary mechanism of these inhibitors is the competitive blockade of the enzyme's activity, which disrupts the normal progression of the cell cycle and ultimately leads to cell death in cancerous cells. frontiersin.orgresearchgate.net

In Vitro Enzyme Kinetics and Inhibitory Potency Quantification (e.g., IC50 values)

The inhibitory potency of ethoxypteridinone derivatives is quantified using in vitro enzyme and cellular assays, with the half-maximal inhibitory concentration (IC50) being a key metric. Research has identified several dihydropteridone derivatives with exceptionally high potency against PLK1. For instance, compound SC10 demonstrated an IC50 value of 0.3 nM against PLK1. nih.gov Similarly, compound WD6 was identified as a highly promising PLK1 inhibitor with an IC50 value of 0.27 nM. nih.gov Another derivative, compound 21g, also showed potent PLK1 inhibition with an IC50 of 0.45 nM. nih.gov

These potent enzymatic activities translate into significant anti-proliferative effects in various cancer cell lines. The effectiveness of these compounds has been demonstrated across multiple tumor types, including breast cancer, acute myeloid leukemia (AML), and colon cancer. nih.govnih.gov

In Vitro Inhibitory Potency of Dihydropteridone Derivatives
CompoundPLK1 IC50 (nM)Cell LineCellular IC50 (nM)Reference
SC100.3MDA-MB-231 (Breast)17.3 nih.gov
SC100.3MDA-MB-361 (Breast)8.4 nih.gov
SC100.3MV4-11 (AML)5.4 nih.gov
WD60.27MV4-11 (AML)23.3 nih.gov
21g0.45MCF-7 (Breast)8.64 nih.gov
21g0.45HCT-116 (Colon)26.0 nih.gov
21g0.45MDA-MB-231 (Breast)14.8 nih.gov
21g0.45MV4-11 (AML)47.4 nih.gov

Binding Modes and Allosteric vs. Active Site Interactions

Ethoxypteridinone derivatives primarily function as ATP-competitive inhibitors, targeting the active site within the kinase domain of PLK1. researchgate.netnih.gov This kinase domain contains a highly conserved ATP-binding pocket, and by occupying this site, the inhibitors prevent the natural substrate, ATP, from binding. This action blocks the phosphorylation of downstream target proteins, which is essential for mitotic progression. frontiersin.org Structural studies of similar pteridinone compounds bound to PLK1 reveal key interactions within the ATP-binding site. For example, residues such as K82, E101, and D194 at the back of the pocket can form water-mediated hydrogen bonds with the inhibitor. researchgate.net

This mechanism contrasts with allosteric inhibition, where an inhibitor binds to a site distinct from the active site, inducing a conformational change that reduces the enzyme's activity. nih.gov In PLK1, an important allosteric site is located on the C-terminal polo-box domain (PBD). The PBD is responsible for localizing PLK1 to specific subcellular structures and recognizing substrates. nih.govnih.gov While the ethoxypteridinone derivatives discussed here are known to target the active site, inhibiting the PBD represents an alternative therapeutic strategy that can also lead to mitotic arrest and apoptosis. nih.gov

Molecular Target Identification and Validation Using In Vitro Approaches

The identification of PLK1 as a primary molecular target for ethoxypteridinone derivatives is the result of extensive in vitro validation studies. nih.govnih.govnih.gov Target identification often begins with computational methods like molecular docking, which can predict the binding of compounds to a panel of potential enzyme targets. nih.govmdpi.com These in silico predictions are then validated experimentally.

In vitro kinase assays are a cornerstone of this process. By testing the compounds against a broad panel of kinases, researchers can confirm the primary target and assess the inhibitor's selectivity. For example, studies on the dihydropteridone derivative WD6 confirmed its excellent kinase selectivity for PLK1. nih.gov Further validation comes from cellular assays where the observed biological effects, such as cell cycle arrest at the G2/M phase, are consistent with the known function of the target enzyme. nih.govnih.govfrontiersin.org The strong correlation between the potent enzymatic inhibition of PLK1 and the anti-proliferative activity in cancer cells serves to validate PLK1 as the key molecular target responsible for the compounds' efficacy. nih.gov

Cellular Pathway Modulation at the Molecular Level In Vitro (e.g., induction of apoptosis mechanisms in cancer cell lines)

By inhibiting PLK1, ethoxypteridinone derivatives trigger a cascade of molecular events within cancer cells, leading to the modulation of critical cellular pathways. A primary consequence of PLK1 inhibition is the disruption of the cell cycle, typically causing arrest in the G2 or M phase. nih.govnih.govfrontiersin.org This mitotic arrest prevents the cancer cells from dividing and proliferating. nih.gov

Prolonged mitotic arrest ultimately activates the intrinsic apoptotic pathway, a form of programmed cell death. nih.govphcog.commdpi.com Studies have demonstrated that dihydropteridone derivatives induce apoptosis in a dose-dependent manner. For instance, compound SC10 was shown to induce S-phase arrest and apoptosis in MV4-11 leukemia cells. nih.gov Similarly, compound 21g arrested HCT-116 colon cancer cells in the G2 phase and induced apoptosis, while compound L19 was found to decrease the mitochondrial membrane potential in HCT-116 cells, a key step in initiating apoptosis. nih.govnih.gov The induction of apoptosis is often confirmed by observing characteristic morphological changes, such as cell shrinkage and nuclear fragmentation, and through molecular assays that detect the activation of caspases, which are the executioner enzymes of apoptosis. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies for Elucidating Biological Mechanisms

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. frontiersin.orgtubitak.gov.tr For dihydropteridone derivatives, SAR studies have provided insights into how specific chemical modifications influence their biological activity against PLK1. nih.govnih.gov

Research has shown that the dihydropteridone core is a key pharmacophore for PLK1 inhibition. Systematic modifications to this scaffold have led to the development of highly potent compounds. For example, the introduction of isoindolin-1-one (B1195906) or isoindoline (B1297411) moieties to the dihydropteridone structure was explored in the development of dual PLK1/BRD4 inhibitors like SC10. nih.gov In another study, the optimization of a series of dihydropteridone derivatives incorporating an oxadiazole moiety led to the discovery of compound 21g, which exhibited improved PLK1 inhibitory capability and better pharmacokinetic properties. nih.gov These studies demonstrate how rational drug design, guided by SAR, can systematically enhance the desired biological and pharmacological properties of a lead compound.

Applications of Ethoxypteridinones as Chemical Probes for Biological Systems

A chemical probe is a small molecule that is potent, selective, and well-characterized, used as a tool to study the function of a specific protein or pathway in a biological system. Given their high potency and selectivity for PLK1, certain ethoxypteridinone derivatives are excellent candidates for use as chemical probes.

By using a highly selective inhibitor like WD6 or SC10, researchers can specifically perturb the function of PLK1 in vitro and observe the downstream consequences. nih.govnih.gov This allows for the detailed elucidation of the diverse roles of PLK1, not only in mitosis but also in other cellular processes like DNA damage response and post-transcriptional regulation. frontiersin.orgnih.gov For example, using a PLK1 inhibitor as a chemical probe can help to identify new substrates of the kinase, unravel novel signaling pathways it participates in, and validate its role in various disease contexts beyond cancer.

Advanced Analytical Methods for 6 Ethoxypteridin 4 3h One in Research

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For a polar compound like 6-Ethoxypteridin-4(3H)-one, liquid chromatography is particularly well-suited.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of pteridines due to its high resolution, sensitivity, and applicability to non-volatile compounds. nih.govnih.gov For this compound, reversed-phase HPLC (RP-HPLC) is a primary mode of separation. In this technique, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically an aqueous buffer mixed with an organic modifier like acetonitrile (B52724) or methanol. nih.govsielc.com

The purity of a synthesized batch of this compound can be accurately determined by HPLC with UV detection. The area of the main peak corresponding to the compound is compared to the total area of all peaks in the chromatogram, providing a quantitative measure of purity. For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard and measuring the corresponding peak areas. This allows for the precise determination of the concentration of this compound in unknown research samples.

Ion-exchange chromatography can also be an effective technique, particularly for separating pteridines with ionizable functional groups. nih.gov The separation is based on the reversible interaction between the charged analyte and the charged stationary phase. The choice of column and mobile phase conditions is critical for achieving optimal separation from potential impurities or other components in a sample matrix. researchgate.net

Table 1: Illustrative HPLC Parameters for Pteridine (B1203161) Analysis Adaptable for this compound

Parameter Typical Conditions
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) or Ion-Exchange
Mobile Phase Isocratic or gradient elution with aqueous buffer (e.g., phosphate (B84403), formate) and organic modifier (e.g., acetonitrile, methanol)
Flow Rate 0.5 - 1.5 mL/min
Detection UV/Vis at λmax (e.g., ~260-280 nm and ~350-390 nm) nih.gov
Injection Volume 5 - 20 µL

| Column Temperature | 25 - 40 °C |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. lucideon.com Pteridines, including this compound, are generally non-volatile due to their polar nature and hydrogen bonding capabilities, making them unsuitable for direct GC analysis. americanpeptidesociety.org

However, GC could be applicable if this compound is converted into a more volatile derivative. americanpeptidesociety.org Derivatization techniques, such as silylation, could potentially be employed to mask the polar functional groups, thereby increasing the compound's volatility. This approach is not common for pteridines and would require careful method development to ensure complete and reproducible derivatization without degradation. The derivatized compound could then be separated on a GC column and detected by a flame ionization detector (FID) or mass spectrometry (MS). Due to these limitations and the success of HPLC, GC is not a standard method for the analysis of this compound.

Mass Spectrometry-Based Analytical Approaches

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like liquid chromatography, it provides a highly sensitive and selective method for compound identification and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the state-of-the-art technique for the trace analysis of pteridines in complex biological matrices and for metabolite profiling studies. elsevierpure.comnih.gov This method offers exceptional sensitivity and selectivity, allowing for the detection and quantification of compounds at very low concentrations (in the picogram to nanogram range). researchgate.net

In a typical LC-MS/MS workflow, the sample is first separated by HPLC. The eluent from the HPLC column is then introduced into the mass spectrometer's ion source, where the molecules are ionized, commonly using electrospray ionization (ESI). mdpi.com The precursor ion corresponding to this compound is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as selected reaction monitoring (SRM), provides a high degree of specificity.

For research-based metabolite profiling, high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap instruments, can be used to identify potential metabolites of this compound by accurately determining their elemental composition. mdpi.comnih.gov

Table 2: Representative LC-MS/MS Parameters for Pteridine Derivative Analysis

Parameter Typical Settings
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion [M+H]⁺ Calculated m/z for C₈H₈N₄O₂
Product Ions Specific fragments determined by experimental analysis
Collision Energy Optimized for specific precursor-product ion transitions

| Scan Type | Selected Reaction Monitoring (SRM) or Full Scan (for profiling) |

Electrochemical Detection Methods for this compound in Complex Matrices

Electrochemical detection (ECD) coupled with HPLC offers a highly sensitive and selective method for the analysis of electroactive compounds. Pteridines can undergo oxidation or reduction reactions, making them suitable for ECD. nih.govnih.gov This method can be particularly advantageous for the analysis of this compound in complex biological matrices where co-eluting, non-electroactive substances might interfere with other detection methods like UV.

In an HPLC-ECD system, the column eluent passes through a flow cell containing a working electrode held at a specific potential. When an electroactive analyte like a pteridine derivative passes over the electrode surface, it is either oxidized or reduced, generating a measurable electrical current that is proportional to its concentration. The applied potential can be optimized to selectively detect the target compound while minimizing interference from other sample components. Sequential electrochemical and fluorimetric detection has also been successfully applied to the analysis of pteridine derivatives, enhancing the information obtained from a single chromatographic run. nih.govnih.gov

Spectrophotometric Quantification Methods in Research Samples

UV-Visible spectrophotometry is a simple, cost-effective, and readily available technique that can be used for the quantification of this compound in relatively pure research samples. acs.org The pteridine ring system contains a chromophore that absorbs light in the UV and visible regions of the electromagnetic spectrum. mdpi.commsu.edu

To quantify this compound, a solution of the compound is prepared in a suitable solvent, and its absorbance is measured at its wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. libretexts.org By creating a calibration curve with standards of known concentration, the concentration of the compound in an unknown sample can be determined.

It is important to note that the UV-Vis spectrum of pteridines can be pH-dependent due to the presence of ionizable functional groups. nih.gov Therefore, the pH of the solution must be controlled with a buffer to ensure reproducible and accurate measurements. The presence of other UV-absorbing compounds in the sample can interfere with the analysis, limiting the applicability of this method to samples of known composition or after a purification step.

Validation of Analytical Procedures for this compound Research

The validation of analytical procedures is a critical component of research involving the quantification of chemical compounds such as this compound. This process ensures that the chosen analytical method is suitable for its intended purpose, providing reliable and accurate data. The validation process encompasses several key parameters, each designed to assess a different aspect of the method's performance. For a compound like this compound, which may be analyzed in complex matrices during research and development, robust validation is essential to guarantee the integrity of the scientific findings.

The core parameters for validating an analytical method include accuracy, precision, linearity, range, limits of detection and quantitation, and selectivity/specificity. These are established through a series of experiments that collectively demonstrate the method's capability and limitations.

Accuracy and Precision Assessments in Research Settings

Accuracy and precision are fundamental to the reliability of any quantitative analytical method. Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements of the same homogenous sample.

Accuracy is typically assessed by determining the recovery of a known amount of the analyte (this compound) spiked into a sample matrix. The analysis is performed over a specified range of concentrations, and the results are expressed as a percentage of the known amount. In research settings, accuracy is often evaluated at a minimum of three concentration levels (low, medium, and high) with multiple replicates at each level.

Precision is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). Repeatability is assessed by analyzing multiple samples of the same concentration during the same analytical run, under the same operating conditions. Intermediate precision is determined by repeating the analysis on different days, with different analysts, or on different equipment to assess the method's robustness under typical laboratory variations. The precision is usually expressed as the relative standard deviation (RSD) of the measurements.

Table 1: Illustrative Accuracy and Precision Data for this compound Analysis

Concentration LevelSpiked Concentration (µg/mL)Measured Concentration (µg/mL) (Mean ± SD, n=6)Recovery (%)RSD (%) (Intra-day)RSD (%) (Inter-day)
Low109.8 ± 0.398.03.14.5
Medium5050.5 ± 1.5101.03.04.2
High10099.2 ± 2.899.22.83.9

Linearity and Range Determination for Quantification

Linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically demonstrated by analyzing a series of standard solutions of this compound at different concentrations. The data are then plotted (concentration versus response), and a linear regression analysis is performed. A high correlation coefficient (r²), typically greater than 0.99, is indicative of a strong linear relationship.

The range of the analytical method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. The specified range is derived from the linearity studies and is dependent on the intended application of the assay.

Table 2: Example of Linearity and Range Data for this compound

ParameterResult
Linearity Range5 - 150 µg/mL
Number of Concentration Levels7
Regression Equationy = 12543x + 345
Correlation Coefficient (r²)0.9995

Detection and Quantitation Limits for Research Applications

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is the concentration that produces a signal-to-noise ratio of approximately 3:1.

The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is often determined as the concentration that provides a signal-to-noise ratio of 10:1. For research applications, a sufficiently low LOQ is crucial for accurately measuring low concentrations of this compound, for instance, in metabolic studies or impurity profiling.

Table 3: Representative Detection and Quantitation Limits

ParameterValue (µg/mL)
Limit of Detection (LOD)1.5
Limit of Quantitation (LOQ)5.0

Selectivity and Specificity of Analytical Methods

Selectivity refers to the ability of the analytical method to differentiate and quantify the analyte in the presence of other components that may be expected to be present in the sample. These can include impurities, degradation products, or matrix components.

Specificity is the ultimate form of selectivity, meaning the method produces a response for only the substance being measured. In chromatographic methods, specificity is often demonstrated by showing that the peak for this compound is well-resolved from other peaks and that there is no interference at the retention time of the analyte in blank or placebo samples. Forced degradation studies, where the compound is exposed to stress conditions like acid, base, oxidation, heat, and light, are often performed to generate potential degradation products and demonstrate that the method can separate these from the intact drug.

Future Directions and Interdisciplinary Research in 6 Ethoxypteridin 4 3h One Chemistry

Development of Novel and Efficient Synthetic Routes to Ethoxypteridinones

The synthesis of pteridinone cores, including 6-Ethoxypteridin-4(3H)-one, has traditionally relied on solution-phase and solid-phase methods. The conventional solution-phase approach involves the cyclization of an appropriately substituted pyrimidine (B1678525) with a modified amino ester. nih.gov While effective, this method can present challenges in purification and scalability. Solid-phase synthesis offers an alternative by anchoring intermediates to a resin support, which simplifies purification to simple washing and filtration steps and is amenable to automation. nih.govnih.gov Methodologies using Wang or ArgoGel resins have been developed for dihydropteridinones, where a resin-bound intermediate is cyclized and subsequently cleaved to yield the final product. nih.gov

Future advancements are focused on overcoming the limitations of these traditional methods by embracing more efficient and versatile technologies.

Key Future Synthetic Approaches:

Flow Chemistry: Continuous flow processing offers significant advantages in safety, efficiency, and scalability for synthesizing heterocyclic compounds. springerprofessional.dedurham.ac.uk This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields, cleaner reaction profiles, and the ability to safely handle hazardous intermediates. uc.pt Implementing a flow-based synthesis for this compound could enable rapid library generation for structure-activity relationship (SAR) studies.

Microwave-Assisted Organic Synthesis (MAOS): MAOS utilizes microwave irradiation to achieve rapid and uniform heating of the reaction mixture, drastically reducing reaction times from hours to minutes. sphinxsai.comyoutube.com This technique has been successfully applied to the synthesis of various nitrogen-containing heterocycles, often improving yields and reducing the formation of side products. ijpsjournal.comnih.govnih.gov Applying MAOS to the key cyclization step in ethoxypteridinone synthesis could significantly enhance throughput.

Enzymatic Synthesis: Biocatalysis represents a green and highly selective alternative to traditional chemical synthesis. While the biosynthesis of natural pteridines is well-documented, the application of isolated enzymes or whole-cell systems for the synthesis of specific derivatives like this compound is an underexplored area. mdpi.com Future research could focus on identifying or engineering enzymes capable of catalyzing the formation of the pteridinone core, offering a sustainable and highly specific synthetic route.

Below is a comparative table of current and future synthetic methodologies.

MethodologyAdvantagesDisadvantagesPotential for this compound
Solution-Phase Synthesis Well-established, versatile for small-scale synthesis.Often requires tedious purification (e.g., chromatography), can be difficult to scale up.Baseline method for initial discovery and route scouting.
Solid-Phase Synthesis Simplified purification, amenable to automation and library synthesis. nih.govwikipedia.orgRequires specific linkers, potential for incomplete reactions, higher initial setup cost.High-throughput synthesis of analogues for SAR studies.
Flow Chemistry Enhanced safety, high reproducibility, precise control, easy scalability. springerprofessional.deuc.ptRequires specialized equipment, potential for clogging with solid byproducts.Large-scale production and rapid optimization of reaction conditions.
Microwave-Assisted Synthesis Drastically reduced reaction times, often higher yields, improved purity. sphinxsai.comchemijournal.comScalability can be challenging, potential for localized overheating ("hot spots").Rapid synthesis of derivatives for initial biological screening.

Advanced Spectroscopic Probes for Real-Time Mechanistic Analysis

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. While standard spectroscopic techniques like NMR, FT-IR, and mass spectrometry are essential for final product characterization, their application for real-time monitoring of pteridinone synthesis offers deeper mechanistic insights. researchgate.net

Future research will increasingly employ advanced, in-situ spectroscopic methods to move beyond static endpoint analysis. perkinelmer.com These techniques can track the concentration of reactants, intermediates, and products in real-time, providing valuable kinetic data. rsc.org

Emerging Spectroscopic Monitoring Techniques:

Flow NMR Spectroscopy: The integration of NMR spectroscopy with flow reactors (FlowNMR) allows for non-invasive, real-time monitoring of chemical reactions directly in the reaction stream. rsc.orgbath.ac.uk This method provides detailed structural information and quantitative data on all species in the mixture, making it a powerful tool for elucidating complex reaction pathways in the synthesis of this compound. rsc.org

In-situ IR and Raman Spectroscopy: Infrared and Raman spectroscopy can monitor the vibrational modes of molecules, providing a fingerprint of the chemical bonds present. perkinelmer.com By inserting a probe directly into the reaction vessel, these techniques can track the disappearance of starting materials and the appearance of intermediates and products, which is particularly useful for identifying transient species in the cyclization process. bath.ac.uk

Terahertz Rotational Spectroscopy: For gas-phase reactions or when volatile intermediates are involved, this technique offers unambiguous molecular recognition and can provide highly sensitive, quantitative measurements of reaction components in real-time. acs.org

Integration of Computational Design with High-Throughput Experimental Synthesis

The convergence of computational chemistry and automated synthesis is set to revolutionize the discovery of novel pteridinone derivatives. This integrated approach allows for the virtual screening of vast chemical libraries to identify promising candidates before committing resources to their physical synthesis.

The workflow begins with computational modeling and machine learning to predict the biological activity and physicochemical properties of virtual this compound analogues. nih.govresearchgate.net Machine learning models, trained on existing data for heterocyclic compounds, can predict synthetic accessibility and potential biological targets, helping to prioritize which molecules to synthesize. nih.govchemrxiv.orgnih.gov

Once prioritized, these virtual "hits" are moved to high-throughput experimental synthesis platforms. cell.com These automated systems, often leveraging solid-phase or flow chemistry techniques, can rapidly synthesize libraries of the designed compounds. nih.gov The resulting molecules are then subjected to high-throughput screening (HTS) against specific biological targets, such as protein kinases, to validate the computational predictions. nih.govmdpi.com This iterative cycle of design, synthesis, and testing significantly accelerates the drug discovery process. researchgate.net

Exploration of New In Vitro Biological Targets and Mechanisms

Pteridine (B1203161) and pteridinone derivatives are recognized for their wide range of biological activities, acting as precursors for essential cofactors and as modulators of various enzymes. nih.govijfmr.com Recent research has identified several specific protein kinases as key targets for pteridinone-based inhibitors, opening new avenues for therapeutic development.

Future research on this compound and its derivatives will focus on expanding the scope of known targets and elucidating their mechanisms of action at a molecular level.

Promising In Vitro Targets for Ethoxypteridinones:

Target ProteinFunction & Disease RelevanceFindings with Pteridinone Derivatives
Polo-like kinase 1 (PLK1) A serine/threonine kinase crucial for mitotic progression. Overexpressed in many cancers.Novel pteridinone derivatives have been synthesized that show potent inhibition of PLK1, leading to apoptosis in cancer cell lines. rsc.orgnih.gov
Bromodomain-containing protein 4 (BRD4) An epigenetic reader that regulates the expression of key oncogenes. A target in cancer therapy.Compounds with a pteridinone core have been identified as dual inhibitors of both PLK1 and BRD4. rsc.orgrsc.org
Bruton's tyrosine kinase (BTK) A non-receptor tyrosine kinase essential for B-cell signaling. A validated target for B-cell malignancies and autoimmune diseases.A series of pteridine-7(8H)-one derivatives were discovered as potent and selective covalent inhibitors of BTK. nih.gov
Checkpoint kinase 1 (CHK1) A key regulator of the DNA damage response, making it an attractive target for combination cancer therapies.High-throughput virtual screening has been used to identify novel CHK1 inhibitor scaffolds, a strategy applicable to pteridinones. oncologyradiotherapy.com

Application of Ethoxypteridinones in Advanced Chemical Biology Tools and Probes

The inherent properties of the pteridine ring system, notably its fluorescence, make it an attractive scaffold for the development of chemical biology tools. mdpi.com Small-molecule fluorescent probes are indispensable for visualizing biological processes, labeling biomolecules, and acting as environmental sensors. nih.govmdpi.com

Future work will likely focus on harnessing the intrinsic fluorescence of the this compound core to create novel probes. By attaching specific recognition moieties (e.g., ligands for a particular protein, enzyme substrates), the pteridinone scaffold can be transformed into a tool for targeted biological investigation. nih.gov

Potential Applications:

Fluorescent Probes: The pteridine core can serve as the fluorophore in probes designed to report on specific cellular events or the presence of certain ions or molecules. labinsights.nldrugtargetreview.com

Affinity Chromatography: Immobilizing a this compound derivative on a solid support could create a stationary phase for affinity chromatography, enabling the purification of proteins that bind to this scaffold.

Photo-crosslinking Agents: Modification with photo-activatable groups could turn ethoxypteridinone derivatives into tools for identifying binding partners within a complex biological sample.

Sustainable Synthesis and Analytical Methodologies for this compound Research

The principles of green chemistry are increasingly guiding the development of chemical processes to minimize environmental impact. chemijournal.com This involves using safer solvents, reducing waste, improving energy efficiency, and employing renewable resources. ijpsjournal.com

The future of this compound research will incorporate these principles into both its synthesis and analysis. rasayanjournal.co.in Synthetic strategies will move away from hazardous reagents and chlorinated solvents toward more benign alternatives. Microwave-assisted and solvent-free reaction conditions, such as grinding reactants together, are promising green approaches for heterocyclic synthesis. ijpsjournal.comchemijournal.com

In the analytical realm, methodologies are being developed to reduce solvent consumption and waste. Techniques like µSPE (micro-solid phase extraction) coupled with UHPLC-MS/MS provide robust and sensitive quantification while being more environmentally friendly than traditional liquid-liquid extraction methods. mdpi.com Adopting green analytical metrics like the AGREEprep and Blue Applicability Grade Index (BAGI) will help in evaluating and optimizing the ecological footprint of analytical procedures for pteridinone research. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 6-Ethoxypteridin-4(3H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, ethoxylation of a precursor (e.g., 6-chloropteridin-4(3H)-one) using ethanol as both solvent and nucleophile at 60–80°C under reflux for 12–24 hours improves yield . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended. Yield optimization requires monitoring reaction progress by TLC and adjusting stoichiometry (e.g., 1.2 equivalents of ethoxide). Characterization via 1H^1H-NMR (δ 1.4 ppm for ethoxy CH3_3, δ 4.5 ppm for OCH2_2) and HPLC (≥95% purity) is critical .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • Spectroscopy :
  • 1H^1H- and 13C^{13}C-NMR to confirm ethoxy group placement and tautomeric forms (e.g., keto-enol equilibrium).
  • IR spectroscopy for carbonyl (C=O, ~1700 cm1^{-1}) and C-O-C (1250 cm1^{-1}) stretches.
  • High-resolution mass spectrometry (HRMS) for molecular ion validation.
  • Chromatography :
  • HPLC with UV detection (λ = 254 nm) to assess purity.
  • GC-MS for volatile derivatives.
  • Data discrepancies (e.g., unexpected tautomer ratios) require temperature-dependent NMR studies or X-ray crystallography .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood due to potential dust/aerosol formation.
  • Store in airtight containers away from ignition sources (flash point >100°C).
  • Spill management: Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers investigate the electronic effects of the ethoxy group on the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Perform DFT calculations (e.g., Gaussian09) to map electron density distribution and identify reactive sites (e.g., C-2 vs. C-7 positions).
  • Experimental validation via Suzuki-Miyaura coupling: Compare reaction rates using aryl boronic acids with varying electronic profiles (e.g., p-NO2_2- vs. p-OCH3_3-substituted). Monitor intermediates by 19F^{19}F-NMR if fluorinated analogs are used .

Q. What strategies resolve contradictions between computational predictions and experimental data regarding tautomeric equilibria?

  • Methodological Answer :

  • Multi-technique validation :
  • Variable-temperature 1H^1H-NMR (-50°C to +50°C) to observe tautomer dynamics.
  • X-ray crystallography to resolve solid-state structure.
  • UV-Vis spectroscopy in solvents of varying polarity (cyclohexane vs. DMSO) to assess solvatochromic effects.
  • Address discrepancies by recalculating solvent effects in DFT models (e.g., using SMD solvation model) .

Q. How can in vitro models be designed to evaluate this compound derivatives for acetylcholinesterase (AChE) inhibition?

  • Methodological Answer :

  • Enzyme assays :
  • Use Ellman’s method (412 nm absorbance for thiocholine detection) with human recombinant AChE.
  • Include donepezil as a positive control.
  • Cell-based models :
  • Differentiate SH-SY5Y neuroblastoma cells and treat with derivatives (1–100 µM). Measure ACh release via HPLC-ECD, referencing methodologies from analogous studies on cholinesterase modulators .
  • Statistical validation: Apply ANOVA with post-hoc Tukey tests (p < 0.05) and report IC50_{50} values with 95% confidence intervals .

Q. What methodologies optimize the scalability of this compound synthesis while minimizing byproducts?

  • Methodological Answer :

  • Process optimization :
  • Switch from batch to flow chemistry for better heat transfer and reduced reaction time.
  • Use catalytic systems (e.g., Pd/C for dehalogenation steps) to improve atom economy.
  • Byproduct analysis :
  • LC-MS to identify side products (e.g., dimerization species).
  • Adjust pH during workup to precipitate impurities (e.g., acidic conditions for amine removal) .

Data Handling and Reporting Standards

Q. How should researchers present and analyze spectral data to meet rigorous academic standards?

  • Methodological Answer :

  • Include raw data (e.g., NMR FID files) in supplementary materials.
  • Process data with software (e.g., MestReNova) and report integration values, multiplicity, and coupling constants.
  • For crystallography: Deposit CIF files in the Cambridge Structural Database and validate using checkCIF .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in pharmacological studies?

  • Methodological Answer :

  • Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50_{50}/IC50_{50}.
  • Report R2^2 values and residual plots to assess goodness-of-fit.
  • Use bootstrap resampling (n = 1000) for non-parametric datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.